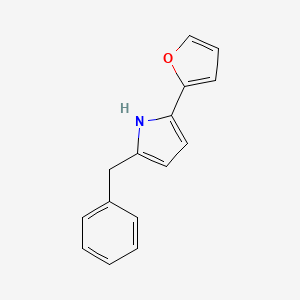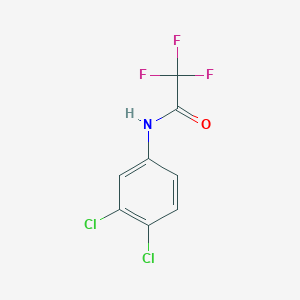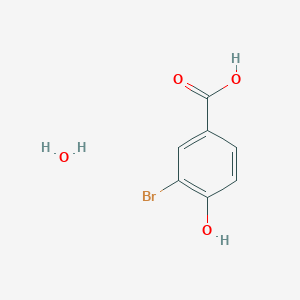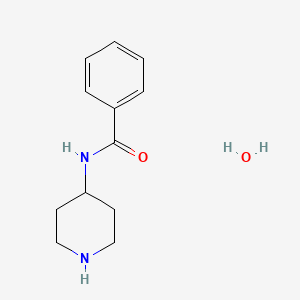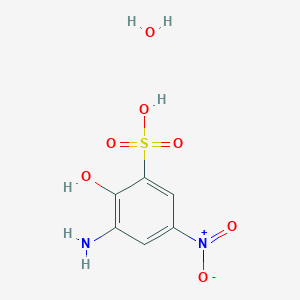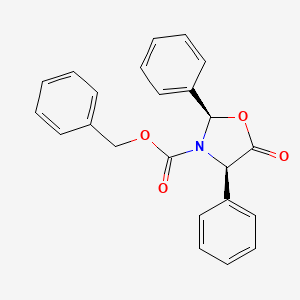
5-Aminoisophthalic acid hydrate; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminoisophthalic acid hydrate is an off-white to pale yellow powder . Its molecular formula is C8H7NO4·H2O and it has a molecular weight of 199.16 .
Synthesis Analysis
The synthesis of 5-Aminoisophthalic acid involves two stages . The first stage involves the reaction of 5-nitrobenzene-1,3-dicarboxylic acid with sodium hydroxide in water for 1 hour. The second stage involves the reaction with hydrazine hydrate in water at 30 - 35°C for 1 hour .Molecular Structure Analysis
The molecular structure analysis of 5-Aminoisophthalic acid hydrate can be done using various techniques such as scanning electron microscopy, energy dispersive x-ray, thermogravimetric analysis, and x-ray diffraction spectroscopy .Chemical Reactions Analysis
5-Aminoisophthalic acid hydrate undergoes a hydration/dehydration phase transition mechanism in organic crystals . For example, exposing the hemihydrate of 5-aminoisophthalic acid to acetonitrile, methanol, or ethanol vapor leads to dehydration and gives the anhydrous phase of 5-aminoisophthalic acid .Physical And Chemical Properties Analysis
5-Aminoisophthalic acid hydrate is a white to brown solid . It has a molecular weight of 199.16 . It is insoluble in water . The storage temperature is at room temperature .Mécanisme D'action
Target of Action
This compound is often used as a starting material in organic synthesis , suggesting that its targets could vary depending on the specific reactions and conditions it is involved in.
Mode of Action
The mode of action of 5-Aminoisophthalic Acid Hydrate is also not clearly defined in the available resources. As a starting material in organic synthesis, its mode of action would depend on the specific reactions it undergoes. The presence of the amino group (-NH2) and carboxylic acid groups (-COOH) in its structure suggest that it can participate in various types of reactions, including condensation and polymerization .
Result of Action
Given its use as a starting material in organic synthesis, the results of its action would likely depend on the specific reactions it is involved in and the resulting compounds synthesized .
Action Environment
The action, efficacy, and stability of 5-Aminoisophthalic Acid Hydrate can be influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other reactants or catalysts. For instance, it is recommended to store the compound at 0-8°C , suggesting that its stability could be affected by temperature.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Aminoisophthalic acid hydrate in laboratory experiments has a number of advantages and limitations. On the one hand, 5-Aminoisophthalic acid hydrate; 98% is a versatile building block for organic synthesis and can be used in the synthesis of a variety of compounds. Additionally, 5-Aminoisophthalic acid hydrate; 98% has been shown to inhibit the activity of a number of enzymes, making it useful for studying enzyme inhibition and drug metabolism. On the other hand, 5-Aminoisophthalic acid hydrate; 98% is relatively expensive and can be difficult to obtain in large quantities. Additionally, the mechanism of action of 5-Aminoisophthalic acid hydrate; 98% is not fully understood, which can make it difficult to predict its effects in certain experiments.
Orientations Futures
The use of 5-Aminoisophthalic acid hydrate in scientific research is likely to continue to grow in the future. In particular, further research is needed to better understand the mechanism of action of 5-Aminoisophthalic acid hydrate; 98% and its effects on enzyme activity and drug metabolism. Additionally, further research is needed to explore the potential applications of 5-Aminoisophthalic acid hydrate; 98% in the synthesis of pharmaceuticals, agrochemicals, and materials science. Finally, further research is needed to explore the potential of 5-Aminoisophthalic acid hydrate; 98% as a therapeutic agent, as well as its potential to modulate protein-protein interactions.
Méthodes De Synthèse
5-Aminoisophthalic acid hydrate is synthesized via a two-step process involving the condensation of isophthalic acid with urea, followed by reaction with ammonia. In the first step, isophthalic acid and urea are heated in a sealed tube at 180 °C for 4 hours. The resulting product is 5-aminoisophthalic acid, which is then reacted with ammonia at room temperature for 1 hour. The final product is 5-aminoisophthalic acid hydrate, which is isolated by recrystallization from aqueous ethanol.
Applications De Recherche Scientifique
5-Aminoisophthalic acid hydrate is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, 5-Aminoisophthalic acid hydrate; 98% is used as a versatile building block for organic synthesis. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials science. In biology, 5-Aminoisophthalic acid hydrate; 98% is used in the study of enzyme inhibition and drug metabolism, as well as in the study of protein-protein interactions.
Safety and Hazards
5-Aminoisophthalic acid hydrate causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers Relevant papers on 5-Aminoisophthalic acid hydrate discuss its use in the synthesis of Poly (5-aminoisophthalic acid) by oxidative polymerization reaction , and its use in the synthesis of 5-Substituted Derivatives of Isophthalic Acid .
Propriétés
IUPAC Name |
5-aminobenzene-1,3-dicarboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.H2O/c9-6-2-4(7(10)11)1-5(3-6)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTAIJSVIRWYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

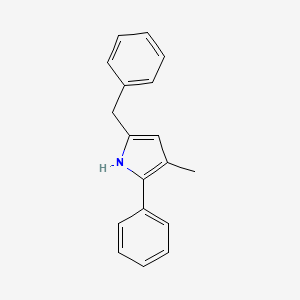
![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)
